molecular formula C15H28O3Si B11839931 2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one CAS No. 69152-09-6

2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one

Katalognummer: B11839931
CAS-Nummer: 69152-09-6
Molekulargewicht: 284.47 g/mol
InChI-Schlüssel: FEXXBJNRDHSRGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one is an organic compound that features a cyclobutanone core substituted with an ethoxycyclohexyl group and a trimethylsilyloxy group. Compounds with such structures are often of interest in organic synthesis and medicinal chemistry due to their unique reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one typically involves the following steps:

    Formation of the Cyclobutanone Core: This can be achieved through [2+2] cycloaddition reactions involving alkenes and ketenes.

    Introduction of the Ethoxycyclohexyl Group: This step might involve the alkylation of the cyclobutanone core using ethoxycyclohexyl halides under basic conditions.

    Attachment of the Trimethylsilyloxy Group: This can be done through silylation reactions using trimethylsilyl chloride and a suitable base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or ketones.

    Reduction: Reduction reactions might yield alcohols or alkanes.

    Substitution: The ethoxy and trimethylsilyloxy groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions or halide ions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield cyclobutanone carboxylic acids, while reduction could produce cyclobutanol derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one could have various applications in scientific research:

    Chemistry: As a building block in organic synthesis.

    Biology: Potential use in studying biological pathways and mechanisms.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and leading to downstream effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one
  • 2-(1-Ethoxycyclohexyl)-2-hydroxycyclobutan-1-one

Eigenschaften

CAS-Nummer

69152-09-6

Molekularformel

C15H28O3Si

Molekulargewicht

284.47 g/mol

IUPAC-Name

2-(1-ethoxycyclohexyl)-2-trimethylsilyloxycyclobutan-1-one

InChI

InChI=1S/C15H28O3Si/c1-5-17-14(10-7-6-8-11-14)15(12-9-13(15)16)18-19(2,3)4/h5-12H2,1-4H3

InChI-Schlüssel

FEXXBJNRDHSRGE-UHFFFAOYSA-N

Kanonische SMILES

CCOC1(CCCCC1)C2(CCC2=O)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.